3-Bromo-2-propylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCMZGDFXPYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677424 | |
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-52-1 | |
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Propylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 3-Bromo-2-propylbenzoic Acid
A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-bromine bond and the carbon-carbon bond of the propyl group, leading to more readily available starting materials.
One strategic disconnection breaks the bond between the aromatic ring and the bromine atom. This suggests a precursor of 2-propylbenzoic acid, which could then be brominated. Another key disconnection targets the propyl group, suggesting 3-bromobenzoic acid as a starting material, which would then undergo alkylation. A third approach involves the disconnection of the carboxylic acid group, pointing to 1-bromo-2-propylbenzene (B2752785) as an intermediate that could be carboxylated.
These disconnections form the basis for the synthetic strategies detailed in the following sections.
Development of Novel Synthetic Routes to this compound
The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges.
Regioselective Halogenation Strategies for Benzoic Acid Precursors
The direct halogenation of aromatic compounds is a fundamental reaction in organic synthesis. In the case of this compound, a key strategy involves the regioselective bromination of a suitable benzoic acid precursor. The directing effects of the substituents on the benzoic acid ring are crucial for achieving the desired isomer.
For instance, starting with 2-propylbenzoic acid, the propyl group (an ortho-, para-director) and the carboxylic acid group (a meta-director) would direct the incoming bromine atom to the desired 3-position. However, achieving high regioselectivity can be challenging. Modern methods often employ catalysts to enhance selectivity. For example, iridium-catalyzed ortho-monoiodination of benzoic acids has been demonstrated to be highly selective, and similar principles could be adapted for bromination. nih.gov The use of a directing group can also control the position of halogenation. rsc.org
A patent for the production of 2-halogenated benzoic acids highlights a method of reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity. google.com This approach could potentially be adapted for the synthesis of this compound.
Alkylation and Functionalization of Aromatic Rings for Propyl Group Introduction
Introducing the propyl group onto a pre-brominated aromatic ring is another viable synthetic route. Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds on an aromatic ring. savemyexams.comlumenlearning.com
Starting with 3-bromobenzoic acid, a Friedel-Crafts acylation with propanoyl chloride would yield 3-bromo-2-propanoylbenzoic acid. The acyl group is a meta-director, which would favor substitution at the 5-position, making direct acylation at the 2-position challenging. A subsequent reduction of the ketone would yield the desired propyl group. However, Friedel-Crafts reactions have limitations, including the possibility of carbocation rearrangements and polyalkylation. lumenlearning.commasterorganicchemistry.com
An alternative is the Friedel-Crafts alkylation with a propyl halide. However, this method is prone to carbocation rearrangement, which could lead to the formation of an isopropyl group instead of a propyl group. masterorganicchemistry.comopenochem.org
Multi-step Reaction Sequences and Tandem Reactions for Synthesis
Complex organic molecules often require multi-step synthetic sequences. For this compound, a plausible multi-step synthesis could start from a simpler, commercially available substituted benzene (B151609).
Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that can be fine-tuned include temperature, reaction time, solvent, and the choice and concentration of catalysts.
Systematic variation of these parameters can lead to significant improvements in both yield and selectivity. For example, in the synthesis of esters from substituted benzoic acids, microwave-assisted conditions have been shown to enhance yields and reduce reaction times compared to conventional heating. academicpublishers.org The choice of catalyst is also critical. For instance, in the synthesis of carboxylic acids, a sulfonic acid functionalized reduced graphene oxide (SA-rGO) has been used as an efficient metal-free catalyst. rsc.org
The following table illustrates how different parameters can be optimized for a generic bromination reaction.
| Parameter | Variation | Effect on Yield and Selectivity |
| Temperature | Low to High | Can affect reaction rate and selectivity. Higher temperatures may lead to side reactions. |
| Catalyst | Lewis Acid, Brønsted Acid | Choice of catalyst can significantly influence regioselectivity. |
| Solvent | Polar, Non-polar | Solvent polarity can affect the solubility of reactants and the stability of intermediates. |
| Reaction Time | Short to Long | Insufficient time can lead to incomplete reaction, while excessive time may result in byproduct formation. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.compurkh.com These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.
Key green chemistry strategies include:
Use of Renewable Feedstocks: Exploring starting materials derived from biomass can reduce reliance on petrochemicals. ucl.ac.ukucl.ac.uk
Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. rsc.orgnumberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. purkh.com
Safer Solvents and Auxiliaries: Utilizing greener solvents like water, ionic liquids, or supercritical fluids can reduce the environmental impact of the synthesis. indianchemicalsociety.com
Energy Efficiency: Employing methods like microwave synthesis can reduce energy consumption. academicpublishers.org
For example, a greener approach to the bromination step might involve using a solid-supported brominating agent to simplify purification and minimize solvent use. Similarly, exploring biocatalytic methods, which often operate under mild conditions in aqueous media, could offer a sustainable alternative to traditional chemical synthesis. mdpi.com
Total Synthesis Approaches to Analogs and Derivatives of this compound
Total synthesis of analogs of this compound involves multi-step sequences that build the molecule from basic precursors. These approaches offer the flexibility to introduce various analogs for structure-activity relationship studies.
One of the most powerful and regioselective methods for synthesizing 2,3-disubstituted benzoic acids is through directed ortho-metalation (DoM) . This strategy utilizes a directing group to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by an electrophile to install a substituent at the targeted position.
In the context of synthesizing this compound, the carboxylic acid group of 3-bromobenzoic acid can itself act as the directing group. Research has shown that unprotected 3-halobenzoic acids can be selectively lithiated at the C-2 position.
A plausible synthetic route commencing with commercially available 3-bromobenzoic acid is outlined below:
Directed ortho-Metalation: 3-Bromobenzoic acid is treated with a hindered lithium amide base, such as lithium tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C). The base deprotonates the carboxylic acid and then selectively removes a proton from the C-2 position, which is activated by the carboxylate group, to form a dilithio intermediate.
Alkylation: The resulting lithium 3-bromo-2-lithiobenzoate is then quenched with a suitable electrophile, such as 1-iodopropane (B42940) or 1-bromopropane. This step introduces the propyl group at the 2-position, directly forming the carbon skeleton of this compound.
Workup: An acidic workup reprotonates the carboxylate to yield the final product.
This DoM approach is highly efficient for creating contiguously substituted benzoic acids, which are often challenging to prepare using classical electrophilic aromatic substitution methods due to competing directing effects. Research by Mortier and colleagues has demonstrated the feasibility of ortho-lithiation on 3-halobenzoic acids, providing a strong foundation for this synthetic strategy. unblog.frambeed.com The table below summarizes the key transformation in this proposed synthesis.
| Step | Reactant | Reagents | Product | Purpose |
| 1 | 3-Bromobenzoic acid | 1. Lithium tetramethylpiperidide (LTMP), THF, -78 °C2. 1-Iodopropane | This compound | Regioselective installation of the propyl group via directed ortho-metalation. |
An alternative, though likely less direct, approach could involve the bromination of 2-propylbenzoic acid . This method relies on electrophilic aromatic substitution. The propyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the propyl group would likely dominate, directing the incoming bromine to the positions ortho and para to it. This would lead to a mixture of products, including the desired this compound and 5-bromo-2-propylbenzoic acid. A Japanese patent describes a similar bromination of 2-alkylbenzoic acids, which results in a mixture of the 3-bromo and 5-bromo isomers, necessitating purification to isolate the desired product. uwindsor.ca
Another potential multi-step synthesis could start from 3-bromotoluene . chemicalbook.com This would involve the following conceptual steps:
Friedel-Crafts Acylation: 3-Bromotoluene could be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. This would likely yield a mixture of isomers.
Reduction: The resulting ketone would be reduced to a propyl group, for example, via a Wolff-Kishner or Clemmensen reduction.
Oxidation: The methyl group would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).
The success of this route would heavily depend on the ability to control the regioselectivity of the acylation step and the chemoselectivity of the oxidation step.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Propylbenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry
High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Bromo-2-propylbenzoic acid. Both ¹H and ¹³C NMR spectra offer critical information regarding the chemical environment of each nucleus.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the propyl group protons. The aromatic region would likely show complex splitting patterns due to the coupling between the three adjacent protons on the benzene (B151609) ring. The proton on the carbon between the carboxyl and propyl groups is expected to be a triplet, while the other two aromatic protons would appear as doublets or triplets, depending on the coupling constants. The propyl group would display a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the aromatic ring. The acidic proton of the carboxylic acid would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The six aromatic carbons would appear in the aromatic region of the spectrum, with their chemical shifts influenced by the bromo and propyl substituents. The three carbons of the propyl group would be observed in the aliphatic region.
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the aromatic ring, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their connectivity. Similarly, correlations between the methylene and methyl protons of the propyl group would be evident.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the protons of the methylene group attached to the ring to the C2, C3, and C1 carbons of the aromatic ring would firmly establish the position of the propyl group. Correlations from the aromatic protons to the carbonyl carbon would confirm the position of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In the case of this compound, NOE correlations could be observed between the protons of the methylene group of the propyl chain and the aromatic proton at the C6 position, providing further evidence for the substitution pattern and information about the preferred conformation of the propyl group relative to the ring.
| Technique | Information Gained for this compound |
| COSY | Connectivity of adjacent aromatic protons and propyl group protons. |
| HSQC | Direct correlation of proton and carbon signals for CH, CH₂, and CH₃ groups. |
| HMBC | Confirmation of the substitution pattern by showing long-range H-C correlations. |
| NOESY | Through-space proximity of protons, aiding in conformational analysis. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁BrO₂), the molecular weight is 243.1 g/mol . molport.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity. savemyexams.comchemguide.co.uk This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.
Common fragmentation pathways for this molecule would likely involve the loss of the propyl group, the carboxyl group, or the bromine atom. The fragmentation of aromatic compounds often results in a prominent molecular ion peak. jove.com The loss of a propyl radical (•C₃H₇) would lead to a significant fragment ion. Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. acs.org For the molecular ion of this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This serves as a definitive confirmation of the molecular formula.
| Ion | Expected m/z (Nominal) | Significance |
| [C₁₀H₁₁⁷⁹BrO₂]⁺ | 242 | Molecular ion with ⁷⁹Br |
| [C₁₀H₁₁⁸¹BrO₂]⁺ | 244 | Molecular ion with ⁸¹Br |
| [M - C₃H₇]⁺ | 199/201 | Loss of the propyl group |
| [M - COOH]⁺ | 197/199 | Loss of the carboxyl group |
| [M - Br]⁺ | 163 | Loss of the bromine atom |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding to form dimers in the solid state or in concentrated solutions. cdnsciencepub.comscirp.org A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric stretching of the propyl group and other non-polar bonds may also be more prominent in the Raman spectrum.
The formation of hydrogen-bonded dimers of benzoic acid derivatives in apolar solvents can be observed through changes in the C=O and O-H stretching frequencies. ucl.ac.ukacs.org In polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is often inhibited. ucl.ac.ukacs.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch (H-bonded) | 2500-3300 (broad) | FT-IR |
| C-H stretch (aromatic) | >3000 | FT-IR, Raman |
| C-H stretch (aliphatic) | <3000 | FT-IR, Raman |
| C=O stretch | ~1700 | FT-IR |
| C=C stretch (aromatic) | 1450-1600 | FT-IR, Raman |
| C-Br stretch | <700 | FT-IR, Raman |
X-ray Crystallography for Solid-State Structural Analysis and Conformation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related structures can provide insights into its likely solid-state conformation. For instance, the crystal structure of 3-bromo-2-hydroxybenzoic acid has been determined, revealing details about the molecular geometry and intermolecular interactions. nih.gov
In the crystalline state, this compound molecules would likely form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups, a common motif for benzoic acids. researchgate.net The conformation of the molecule would be influenced by the steric interactions between the adjacent bromo and propyl substituents. The propyl group may adopt a specific conformation to minimize steric hindrance with the bromine atom and the carboxylic acid group. The dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring is another important conformational parameter that would be determined by X-ray crystallography. The crystal packing would be further influenced by intermolecular interactions such as C-H···O and potential halogen bonding involving the bromine atom.
Crystal Packing and Intermolecular Interactions
The crystal structure of benzoic acid and its derivatives is often characterized by the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. In the case of 3-bromo-2-hydroxybenzoic acid, molecules are linked by mutual carboxyl-carboxyl O-H⋯O hydrogen bonds, forming a distinct R2(2)(8) ring motif. nih.gov Additionally, an intramolecular O-H⋯O interaction is observed between the hydroxyl and carboxyl groups. nih.gov
A comparative study of 59 substituted derivatives of salicylic (B10762653) acid has shown that the centrosymmetric carboxyl-carboxyl O-H⋯O dimer is a frequent packing motif. nih.gov This reinforces the prediction that this compound would adopt a similar arrangement.
Table 1: Crystallographic Data for the Analogue 3-Bromo-2-hydroxybenzoic acid nih.gov
| Parameter | Value |
| Formula | C₇H₅BrO₃ |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.7978 |
| b (Å) | 10.5567 |
| c (Å) | 18.0366 |
| β (°) | 90.208 |
Data obtained from the Crystallography Open Database for 3-bromo-2-hydroxybenzoic acid, a structural analogue. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment in Derivatives
While this compound itself is not chiral, its derivatives could be. For instance, functionalization of the propyl group could introduce a stereocenter. In such cases, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), would be invaluable for assessing enantiomeric purity and determining the absolute configuration.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The resulting ECD spectrum is a unique fingerprint of a specific enantiomer.
The application of ECD in the structural analysis of organic compounds is a well-established method. rsc.org For chiral derivatives of this compound, the benzoic acid chromophore would be the primary contributor to the ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum would be directly related to the absolute configuration of the stereocenter(s).
In a practical application, the experimental ECD spectrum of a synthesized chiral derivative would be compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). mdpi.com A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. Time-dependent density functional theory (TDDFT) is a common computational method used for predicting ECD spectra. mdpi.com This approach has been successfully used to determine the absolute configuration of various natural products containing benzoic acid moieties. mdpi.com
Therefore, should chiral derivatives of this compound be synthesized, ECD would be an essential tool for their stereochemical characterization, providing crucial information on enantiomeric excess and absolute configuration.
Reactivity and Reaction Pathway Investigations of 3 Bromo 2 Propylbenzoic Acid
Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring System
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The reactivity and regioselectivity of these reactions on a substituted benzene (B151609) ring, such as in 3-Bromo-2-propylbenzoic acid, are governed by the electronic and steric effects of the existing substituents.
Regioselectivity and Directing Effects of Substituents
The orientation of incoming electrophiles onto the benzene ring of this compound is determined by the interplay of the directing effects of the three substituents: the bromo group, the propyl group, and the carboxylic acid group.
Bromo Group: Halogens, like bromine, are deactivating yet ortho, para-directing. libretexts.org The deactivation is due to the electron-withdrawing inductive effect, while the ortho, para-directing nature arises from the electron-donating resonance effect of the lone pairs on the bromine atom. pressbooks.pub
Propyl Group: Alkyl groups, such as propyl, are activating and ortho, para-directing. wikipedia.org They activate the ring towards electrophilic attack through an electron-donating inductive effect.
Carboxylic Acid Group: The carboxylic acid group is a deactivating and meta-directing substituent. libretexts.org Its deactivating nature stems from the strong electron-withdrawing inductive and resonance effects of the carbonyl and hydroxyl groups.
In this compound, the positions open for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are summarized below:
| Position | Directing Effect of -COOH (at C1) | Directing Effect of -C3H7 (at C2) | Directing Effect of -Br (at C3) | Overall Predicted Susceptibility to Attack |
| C4 | meta | ortho | para | Highly Favored |
| C5 | para | meta | ortho | Moderately Favored |
| C6 | ortho | para | meta | Sterically Hindered |
The C4 position is strongly activated by the ortho-directing propyl group and the para-directing bromo group, while also being the meta position relative to the deactivating carboxylic acid group. This convergence of directing effects makes C4 the most probable site for electrophilic attack. The C5 position is also activated by the ortho-directing bromo group but is meta to the activating propyl group. The C6 position is sterically hindered by the adjacent propyl group, making it the least likely position for substitution. wou.edu
A study on the nitration of 3-bromobenzoic acid showed that the incoming nitro group is predominantly directed to the 4-position, which is ortho to the bromine and meta to the carboxylic acid. askfilo.com This supports the prediction that the combined directing effects in this compound would strongly favor substitution at the C4 position.
Mechanistic Studies of Halogenation, Nitration, and Sulfonation
Halogenation: The halogenation of this compound would proceed via the typical electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as FeBr₃ for bromination or FeCl₃ for chlorination, would be required to generate a more potent electrophile. The aromatic ring would then attack the polarized halogen-catalyst complex to form a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation would restore aromaticity and yield the halogenated product. Based on the directing effects discussed, the major product would be 4,3-dibromo-2-propylbenzoic acid.
Nitration: The nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction mechanism involves the attack of the aromatic ring on the nitronium ion to form a sigma complex, followed by deprotonation to yield the nitro-substituted product. askfilo.com The primary product expected would be 4-nitro-3-bromo-2-propylbenzoic acid.
Sulfonation: Sulfonation of this compound can be accomplished using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.orgmasterorganicchemistry.com The electrophile in this reaction is sulfur trioxide (SO₃). The mechanism is analogous to other EAS reactions, involving the formation of a sigma complex followed by deprotonation. A key feature of sulfonation is its reversibility. wikipedia.org This property allows the sulfonic acid group to be used as a blocking group to direct other electrophiles to specific positions. youtube.com For this compound, sulfonation would be expected to yield 4-sulfo-3-bromo-2-propylbenzoic acid.
Nucleophilic Aromatic Substitution Reactions (SNAr) at the Bromo Position
The bromine atom in this compound can be replaced through nucleophilic aromatic substitution, most notably via transition-metal-catalyzed cross-coupling reactions.
Ligand-Accelerated Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions is well-established. wikipedia.org
Suzuki Coupling: The Suzuki reaction couples an organoboron reagent with an organohalide. wikipedia.org For this compound, a Suzuki coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a biaryl or styrenyl benzoic acid derivative, respectively. The presence of substituents near the bromine atom can sterically hinder the reaction, but the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of sterically demanding substrates. acs.orgyoutube.com
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org The reaction of this compound with an alkene, catalyzed by a palladium complex in the presence of a base, would result in the formation of a substituted styrenylbenzoic acid. Catalyst systems have been developed to effectively couple a wide range of aryl bromides. acs.orgscielo.br
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 3-position of the benzoic acid ring. Copper-free Sonogashira protocols have also been developed. nih.gov
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org The use of sterically hindered phosphine ligands has greatly expanded the scope of this reaction to include challenging substrates. acs.orgresearchgate.net The amination of this compound would provide access to a variety of N-aryl anthranilic acid derivatives.
| Coupling Reaction | Reactant | Catalyst/Ligand System (Example) | Product Type |
| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Styrenyl derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Arylalkyne derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | N-Aryl amine derivative |
Direct Substitution Reactions with Heteroatom Nucleophiles
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the carboxylic acid group is a deactivating group, but it is meta to the bromine, and the propyl group is activating. Therefore, the conditions required for direct SNAr with heteroatom nucleophiles (e.g., hydroxides, alkoxides, thiolates) would likely be harsh, requiring high temperatures and pressures.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can undergo a variety of standard transformations.
Esterification: The most common reaction of carboxylic acids is their conversion to esters. This can be achieved by reacting this compound with an alcohol in the presence of a strong acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.
Amide Formation: Amides can be prepared from this compound by reaction with an amine. libretexts.org Direct reaction with an amine requires high temperatures to drive off water. More commonly, the carboxylic acid is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or converted to an acid chloride before reaction with the amine. dur.ac.ukdiva-portal.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reduction would yield (3-bromo-2-propylphenyl)methanol.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can undergo esterification and amidation, though the reaction rates are expected to be slower than for unsubstituted benzoic acid due to the steric hindrance from the ortho-propyl group.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common method for synthesizing esters. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com For this compound, the bulky propyl group impedes the approach of the alcohol to the carbonyl carbon, thus slowing down the reaction rate. youtube.com
Amidation: The formation of amides from this compound typically requires the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a salt. masterorganicchemistry.com A common method involves first converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. masterorganicchemistry.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between the carboxylic acid and the amine under milder conditions. researchgate.net Copper-catalyzed amination has also been shown to be effective for sterically hindered bromobenzoic acids. nih.gov
Table 1: Hypothetical Yields for Esterification and Amidation of this compound The following data is illustrative and based on the expected reactivity of sterically hindered benzoic acids.
| Reactant | Reagent | Product | Expected Yield (%) |
| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 3-bromo-2-propylbenzoate | 60-70 |
| Ethanol | H₂SO₄ (cat.) | Ethyl 3-bromo-2-propylbenzoate | 55-65 |
| 1. SOCl₂ 2. Ammonia | 3-Bromo-2-propylbenzamide | 75-85 | |
| 1. SOCl₂ 2. Aniline | N-Phenyl-3-bromo-2-propylbenzamide | 70-80 |
Reduction to Alcohols and Oxidation to Anhydrides/Other Carboxylic Acid Derivatives
Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-bromo-2-propylphenyl)methanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup. libretexts.orgchemguide.co.ukchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com The reaction proceeds via the formation of a complex aluminum salt, which is then hydrolyzed to the alcohol. chemguide.co.uk
Oxidation to Anhydrides: The formation of an anhydride (B1165640) from this compound would involve the condensation of two molecules of the acid with the removal of a molecule of water. This is typically achieved by heating the carboxylic acid with a dehydrating agent, such as acetic anhydride or by converting the acid to its acyl chloride and reacting it with a carboxylate salt. The steric hindrance from the ortho-propyl group would likely make this a challenging transformation, requiring forcing conditions.
Reactions Involving the Propyl Side Chain
The propyl side chain of this compound is susceptible to reactions typical of alkylbenzenes, particularly at the benzylic position (the carbon atom attached to the benzene ring).
Free Radical Reactions and Selective Functionalization
The benzylic C-H bonds of the propyl group are weaker than the other C-H bonds in the side chain, making them more susceptible to free radical attack. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.org
Free Radical Bromination: A key reaction is free radical bromination, which selectively introduces a bromine atom at the benzylic position. This is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or upon irradiation with UV light. openstax.orglibretexts.org This reaction would convert this compound into 3-Bromo-2-(1-bromopropyl)benzoic acid. openstax.orglibretexts.org The high selectivity for the benzylic position is a hallmark of this reaction. masterorganicchemistry.com
Oxidation and Halogenation of Aliphatic C-H Bonds
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the entire propyl side chain to a carboxylic acid group. doubtnut.comyoutube.comthemasterchemistry.com However, for this reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. openstax.orglibretexts.org Therefore, the propyl group in this compound would be oxidized to a carboxylic acid, yielding 3-bromophthalic acid. The benzene ring itself is resistant to oxidation under these conditions. almerja.com
Halogenation: As discussed, free-radical halogenation with reagents like NBS is highly selective for the benzylic position. libretexts.orgyoutube.com Under different conditions, such as in the presence of a Lewis acid catalyst, halogenation would occur on the aromatic ring rather than the side chain. quora.com The presence of UV light or heat favors free-radical substitution on the alkyl side chain. askfilo.comstudymind.co.uk
Table 2: Predicted Products of Side Chain Reactions of this compound The following data is illustrative and based on established reactions of alkylbenzenes.
| Reaction | Reagent(s) | Major Product |
| Free Radical Bromination | NBS, light/heat | 3-Bromo-2-(1-bromopropyl)benzoic acid |
| Side Chain Oxidation | Hot, acidic KMnO₄ | 3-Bromophthalic acid |
Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations
Esterification Kinetics: The kinetics of esterification of benzoic acids are influenced by steric hindrance. For this compound, the ortho-propyl group will significantly decrease the rate constant of the reaction compared to unsubstituted benzoic acid. The reaction is typically pseudo-first order with respect to the carboxylic acid when the alcohol is used in large excess. dnu.dp.uasemanticscholar.org The activation energy for the esterification of sterically hindered benzoic acids is expected to be higher than for their unhindered counterparts. nih.govresearchgate.net
Thermodynamics of Reduction: The reduction of a carboxylic acid to a primary alcohol is a thermodynamically favorable process, with a significant negative enthalpy change. The use of a highly reactive reducing agent like LiAlH₄ ensures that the reaction proceeds to completion.
Stereoselective Transformations of Derivatives of this compound
If the propyl side chain of a derivative of this compound is modified to create a chiral center, subsequent reactions could potentially be stereoselective. For instance, if the benzylic position is hydroxylated to form a chiral alcohol, subsequent esterification or other reactions at the carboxylic acid group could be influenced by the stereochemistry of the alcohol.
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com For derivatives of this compound containing a chiral center, diastereoselective reactions could be envisioned. For example, the reduction of a ketone derivative at the propyl side chain could lead to the preferential formation of one diastereomeric alcohol over the other, depending on the directing influence of the nearby carboxylic acid group and the steric bulk of the reagents. However, without specific experimental data, these considerations remain theoretical.
Computational Chemistry and Theoretical Studies of 3 Bromo 2 Propylbenzoic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (geometry) of 3-Bromo-2-propylbenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.comscirp.org A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and a more positive potential near the acidic hydrogen. bohrium.com
Table 1: Hypothetical Calculated Electronic Properties for this compound Calculations performed using DFT with B3LYP functional and 6-311G(d,p) basis set.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
This compound possesses conformational flexibility due to the rotation around several single bonds, primarily the C-C bond connecting the propyl group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable, low-energy structures (energy minima).
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically focus on static, isolated molecules (or implicit solvent models), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules in a more realistic, explicitly solvated environment. substack.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and intermolecular interactions over time. nih.govethz.ch
For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent). The interactions would be governed by a force field, such as the General AMBER Force Field (GAFF). nih.gov Such simulations could reveal:
Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the carboxylic acid group and protic solvents.
Dynamic Properties: How the molecule moves and flexes over time, including the rates of conformational changes.
Thermodynamic Properties: Free energies of solvation can be calculated, providing insight into the molecule's solubility in different media. ethz.ch
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (δ). acs.orgnih.govjlu.edu.cn The calculation provides the isotropic shielding value for each nucleus, which can then be converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). american-ajiras.com Predicted shifts for the various carbon (¹³C) and proton (¹H) nuclei in this compound would help in assigning experimental spectra. acs.org
IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in an infrared (IR) spectrum. DFT calculations can compute these frequencies by determining the second derivatives of the energy with respect to atomic displacements. niscpr.res.inoup.comacs.orgdergipark.org.tr The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. niscpr.res.in These calculations would predict characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch, C-H stretches of the aromatic ring and propyl group, and the C-Br stretch.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound Based on DFT (B3LYP/6-311G(d,p)) calculations.
| Spectrum | Group | Predicted Wavenumber/Shift |
| IR | Carboxylic Acid C=O stretch | ~1710 cm⁻¹ |
| IR | Carboxylic Acid O-H stretch | ~3000-3300 cm⁻¹ (broad) |
| ¹³C NMR | Carboxylic Acid Carbonyl | ~170 ppm |
| ¹³C NMR | Aromatic C-Br | ~122 ppm |
| ¹H NMR | Carboxylic Acid Proton | ~12-13 ppm |
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. A key aspect of this is the identification and characterization of transition states (TS), which are the energy maxima along the reaction pathway. nih.govresearchgate.net
For this compound, one could study various reactions, such as its esterification or nucleophilic aromatic substitution. The process would involve:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state structure connecting these species.
Verifying the transition state by frequency analysis (it should have exactly one imaginary frequency corresponding to the reaction coordinate).
Calculating the activation energy (the energy difference between the transition state and the reactants), which is crucial for determining the reaction rate. scispace.com
These calculations can help determine the most likely reaction pathway and explain the effects of the bromo and propyl substituents on reactivity. researchgate.net
Structure-Activity Relationship (SAR) Studies for Analogs (Non-Clinical Focus)
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its activity. iomcworld.com While often used in drug design, SAR can also be applied in materials science or for understanding fundamental chemical properties. acs.orgnih.gov
In a non-clinical context, the "activity" of this compound analogs could relate to properties like their utility as building blocks in organic synthesis, their liquid crystal properties, or their performance in materials applications. nih.gov Computational methods can be used to build a QSAR (Quantitative Structure-Activity Relationship) model by correlating calculated molecular descriptors with an observed activity. chitkara.edu.in
For a series of analogs of this compound, where the substituents are varied, one could calculate descriptors such as:
Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment. researchgate.net
Steric/Topological Descriptors: Molecular volume, surface area, shape indices.
These descriptors could then be correlated with a measurable property. For example, one could investigate how changing the alkyl group or the halogen affects the molecule's electronic properties or its ability to pack in a crystal lattice.
Table 3: Hypothetical SAR Study of 3-Bromo-2-R-benzoic Acid Analogs
| Analog (R-group) | Calculated HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) | Predicted "Activity" (Arbitrary Units) |
| Methyl | 5.4 | 2.1 | 1.0 |
| Ethyl | 5.35 | 2.2 | 1.2 |
| Propyl | 5.3 | 2.3 | 1.5 |
| Isopropyl | 5.25 | 2.4 | 1.4 |
| tert-Butyl | 5.2 | 2.5 | 1.3 |
This hypothetical data illustrates how increasing the size of the alkyl group might systematically alter electronic properties, which in turn could be correlated with a specific outcome or "activity".
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics and database mining serve as powerful tools in modern computational chemistry for identifying structurally related compounds and predicting their potential biological activities. By systematically searching and analyzing large chemical databases, researchers can uncover valuable information about analogues of a lead compound, such as this compound. This approach facilitates the understanding of structure-activity relationships (SAR) and guides the design of new molecules with desired properties.
Publicly accessible chemical databases like PubChem and ChEMBL, as well as more specialized commercial databases, are primary resources for such mining activities. These repositories contain a wealth of information, including chemical structures, physicochemical properties, and, in many cases, bioactivity data from a multitude of assays and literature sources. drugbank.com
For this compound, a search for structurally similar compounds reveals a variety of related benzoic acid derivatives. These analogues often share the core benzoic acid scaffold but differ in the nature and position of their substituents. The systematic analysis of these variations is central to chemoinformatic studies. For instance, quantitative structure-activity relationship (QSAR) studies on various classes of benzoic acid derivatives have been conducted to correlate their structural features with observed biological activities. nih.govjournalcra.comchitkara.edu.in These studies often highlight the importance of physicochemical properties such as hydrophobicity, electronic effects of substituents, and steric factors in determining the bioactivity of these compounds.
A search for compounds structurally related to this compound in chemical databases yields a range of analogues. These compounds can be grouped based on the type of substitution on the benzoic acid ring. The following table provides a summary of some of these related compounds, along with their key identifiers.
| Compound Name | CAS Number | Molecular Formula | PubChem CID | ChEMBL ID |
| This compound | 1263284-52-1 | C10H11BrO2 | - | - |
| 2-Propylbenzoic acid | 4643-13-8 | C10H12O2 | 14224245 | CHEMBL360216 |
| 3-Bromo-2-methylbenzoic acid | 56667-34-6 | C8H7BrO2 | 96765 | - |
| 3-Bromo-2-hydroxybenzoic acid | 3883-95-2 | C7H5BrO3 | 520927 | CHEMBL389725 |
| 3-Bromo-2-nitrobenzoic acid | 116529-61-4 | C7H4BrNO4 | 2736171 | - |
| 4-Bromo-benzoic acid hydrazide | 5933-32-4 | C7H7BrN2O | 80948 | CHEMBL124433 |
Table 1: Structurally related compounds to this compound and their database identifiers.
Detailed research findings from database mining and computational studies on these related compounds provide insights into their potential applications. For example, 3-Bromo-2-methylbenzoic acid has been utilized as a building block in the synthesis of various biologically active molecules, including α-2 adrenoceptor agonists and HIV-1 entry inhibitors. fishersci.fithermofisher.com Similarly, 3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of Sulfasalazine impurity H, indicating its relevance in pharmaceutical chemistry. pharmaffiliates.com
QSAR studies on broader classes of benzoic acid derivatives have revealed key structural features that influence their biological activity. For instance, studies on benzoylaminobenzoic acid derivatives as antibacterial agents have shown that inhibitory activity is often enhanced by increased hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov In another study on p-aminobenzoic acid derivatives, the presence of a bromo substituent was found to increase antimicrobial activity against certain strains. chitkara.edu.in Furthermore, in silico docking studies have been employed to understand the binding modes of hydroxyl-substituted benzoic acid derivatives to enzymes like tyrosinase, a key target in the treatment of hyperpigmentation. uq.edu.auhud.ac.uk These computational approaches, combined with experimental data, are crucial for the rational design of new and more potent bioactive compounds. sci-hub.se The use of artificial intelligence in this field has also shown promise in generating novel chemical entities with predicted biological activities. d-nb.info
The following table summarizes some of the reported research findings for analogues of this compound.
| Compound Name | Research Finding | Reference |
| 3-Bromo-2-methylbenzoic acid | Used in the synthesis of α-2 adrenoceptor agonists and HIV-1 entry inhibitors. | fishersci.fithermofisher.com |
| 3-Bromo-2-hydroxybenzoic acid | Intermediate in the synthesis of a Sulfasalazine impurity. | pharmaffiliates.com |
| Hydroxy-substituted benzoic acids | Investigated as tyrosinase inhibitors for hyperpigmentation. | uq.edu.au |
| Benzoylaminobenzoic acid derivatives | QSAR studies show hydrophobicity and -OH groups enhance antibacterial activity. | nih.gov |
| p-Aminobenzoic acid derivatives | Bromo substitution can increase antimicrobial activity. | chitkara.edu.in |
Table 2: Research findings for compounds related to this compound.
Synthetic Applications and Chemical Transformations Involving 3 Bromo 2 Propylbenzoic Acid
3-Bromo-2-propylbenzoic Acid as a Versatile Building Block in Organic Synthesis
This compound is a disubstituted benzoic acid derivative that serves as a valuable intermediate in organic synthesis. bldpharm.comambeed.comgoogle.com Its chemical utility stems from the presence of three distinct functional components: a carboxylic acid group, a bromine atom, and a propyl chain attached to the aromatic ring. The carboxylic acid can undergo typical reactions such as esterification and amidation, or act as a directing group in metal-catalyzed reactions. cbspd.comacs.org The bromine atom provides a reactive site for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The propyl group influences the molecule's steric properties and lipophilicity, which can be advantageous in specific synthetic contexts.
Precursor for Advanced Heterocyclic Compounds and Aromatic Scaffolds
The structure of this compound, specifically the ortho-relationship between the propyl and carboxyl groups and the presence of a halogen, makes it a promising precursor for constructing complex heterocyclic systems. Halogenated benzoic acids are widely used starting materials for heterocycle synthesis. core.ac.ukresearchgate.net
One potential application is in the synthesis of isocoumarins and related benzopyrones. Research has shown that o-halobenzoic acids can react with alkynes in the presence of copper or palladium catalysts to form 3,4-disubstituted isocoumarins. researchgate.netacs.org In such a reaction, the carboxylic acid group would first react with the alkyne, followed by an intramolecular cyclization involving the carbon-bromine bond to form the lactone ring. The presence of the 2-propyl group would likely influence the regioselectivity and reaction kinetics due to steric hindrance.
Furthermore, benzoic acid derivatives are key components in the synthesis of other important heterocyclic scaffolds like quinazolines and benzodiazepines. ki.se For instance, transformations starting from anthranilic acid (2-aminobenzoic acid) derivatives lead to these nitrogen-containing heterocycles. ki.se While this compound lacks the amino group of anthranilic acid, its bromine atom can be converted to an amino group via reactions like the Buchwald-Hartwig amination, thereby opening pathways to analogous heterocyclic systems.
The following table summarizes potential heterocyclic syntheses using this compound as a starting point, based on established reactions of similar compounds.
| Heterocyclic Product | Potential Reaction Type | Reagents & Conditions (Inferred) |
| Isocoumarins | Copper- or Palladium-catalyzed annulation | Internal alkynes, Cu(I) or Pd(0) catalyst, Base |
| Quinazolinones | Post-functionalization & Cyclization | 1. Amination (e.g., Buchwald-Hartwig) 2. Reaction with an orthoformate or similar C1 source |
| Benzofuranones | Palladium-catalyzed C-H olefination & Lactonization | Alkenes, Pd(OAc)₂, Ligand, Oxidant |
Synthesis of Functionalized Polymers and Materials via Derivatization
The difunctional nature of this compound allows it to be considered as a monomer for the synthesis of functionalized polymers. The carboxylic acid group is a classic functional handle for producing condensation polymers such as polyesters and polyamides. researchgate.net Reaction of the carboxylic acid with diols or diamines would lead to polymers where the 3-bromo-2-propylphenyl moiety is incorporated into the polymer backbone.
The bromine atom offers a site for post-polymerization modification. For example, a polyester (B1180765) could be synthesized from the carboxylic acid group, leaving the bromine atom intact along the polymer chain. This bromine could then be used for grafting other polymer chains or introducing specific functionalities via cross-coupling reactions.
Moreover, benzoic acid derivatives can be adapted for use in controlled radical polymerization techniques. For instance, a molecule like 3,5-dihydroxybenzoic acid has been used as a core to synthesize Y-branched initiators for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. publish.csiro.au A similar strategy could theoretically be applied to this compound, transforming the carboxylic acid into an initiating site for polymer growth. Benzoic acid derivatives have also been incorporated into polymer films to create materials with specific properties, such as antimicrobial surfaces. mdpi.com
Role in the Synthesis of Agrochemicals or Specialty Chemicals (Non-Pharma, Non-Clinical)
Halogenated benzoic acid derivatives are foundational intermediates in the agrochemical industry, serving as precursors for herbicides, fungicides, and insecticides. ontosight.airesearchgate.net Specific substitution patterns on the aromatic ring are crucial for biological activity. For example, 3-chloro-2-fluoro-5-trifluoromethyl benzoic acid is a known versatile intermediate for agrochemical agents. wipo.int Silicon-containing benzoic acid derivatives have also been developed for crop protection. google.com
While there is no specific public-domain information linking this compound directly to a commercial agrochemical, its structural motifs—a halogenated aromatic ring with alkyl and carboxylic acid substituents—are common in this class of compounds. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling to build more complex structures, a common strategy in the synthesis of active agrochemical ingredients.
Development of Catalysts and Ligands Incorporating the this compound Moiety
The functional groups on this compound provide potential coordination sites for metal catalysts, suggesting its utility as a ligand or a precursor to a ligand. The carboxylic acid group can act as a directing group in transition-metal-catalyzed C–H activation reactions. scispace.com Palladium-catalyzed C-H olefination of benzoic acids, for example, can be directed to the ortho position by the carboxylate. acs.org In the case of this compound, the ortho positions are already substituted, suggesting that C-H activation might be directed to the less sterically hindered C6 position.
Benzoic acid derivatives can also serve directly as ligands in metal complexes. researchgate.net The carboxylate can coordinate to a metal center, while the bromo and propyl groups can tune the steric and electronic properties of the resulting catalyst. For example, the synthesis of rare-earth metal complexes with dihalogenated benzoic acids has been explored for creating materials with specific supramolecular assemblies. researchgate.net The bromine atom itself can participate in halogen bonding, influencing the structure of the catalyst or the assembled material. researchgate.net
Derivatization for Prodrug Strategies (Theoretical Design Focus)
Carboxylic acids are common functional groups in drug molecules, often critical for binding to biological targets. However, their polarity can impede absorption and bioavailability. researchgate.net A widely used prodrug strategy is to mask the carboxylic acid as an ester, which increases lipophilicity and allows the molecule to pass more easily through cell membranes. cbspd.comnih.gov Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid drug. cbspd.comnih.gov
This compound can be theoretically derivatized as a prodrug. The carboxylic acid could be esterified with various alcohols to modulate its pharmacokinetic properties. researchgate.netnumberanalytics.com The propyl group and bromine atom already contribute to the molecule's lipophilicity, and conversion to an ester (e.g., a methyl, ethyl, or more complex ester) would further increase this property. The design of such a prodrug would aim to balance increased absorption with efficient and timely cleavage back to the active acid form at the target site.
Use in Supramolecular Chemistry and Self-Assembly Processes
Substituted benzoic acids are excellent building blocks for supramolecular chemistry and crystal engineering. The carboxylic acid group is a robust and predictable hydrogen-bonding unit, typically forming a centrosymmetric dimer synthon where two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com
Halogen atoms like bromine can participate in halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site (like an oxygen or nitrogen atom). researchgate.netmdpi.com In this compound, the interplay between the strong carboxylic acid hydrogen bonding, potential C-Br···O halogen bonds, and other weaker interactions like C-H···π would direct the formation of specific, ordered three-dimensional structures in the solid state.
Exploration of Biological and Biochemical Interactions of 3 Bromo 2 Propylbenzoic Acid
In Vitro Enzyme Inhibition and Activation Studies (Mechanistic Biochemical Focus)
No specific studies detailing the in vitro enzyme inhibition or activation by 3-bromo-2-propylbenzoic acid were found. Research on structurally related compounds suggests that benzoic acid derivatives can interact with enzymes, but direct evidence for this specific compound is unavailable.
Kinetic Analysis of Enzyme-Substrate/Inhibitor Interactions
There is no published kinetic data, such as Michaelis-Menten constants (K_m), inhibitor constants (K_i), or maximal velocities (V_max), describing the interaction of this compound with any enzyme.
Receptor Binding Studies and Ligand-Target Interactions (Non-human, in vitro models)
No receptor binding assays or ligand-target interaction studies for this compound in any non-human, in vitro model have been reported in the scientific literature. Consequently, data on binding affinity (K_d), inhibitory concentration (IC_50), or the identification of specific receptor targets are not available.
Biochemical Pathway Modulation and Metabolite Profiling in Model Systems (e.g., bacterial cultures, yeast)
There is a lack of research on how this compound may modulate biochemical pathways or alter metabolite profiles in model systems like bacterial or yeast cultures.
Interaction with Biomembranes and Liposomal Systems
No studies were identified that investigated the interaction of this compound with artificial or natural biomembranes or liposomal systems.
Analytical Methodologies for Research Oriented Quantification of 3 Bromo 2 Propylbenzoic Acid
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 3-Bromo-2-propylbenzoic acid, offering high resolution and sensitivity for both purity assessment and real-time reaction monitoring.
Reversed-Phase and Normal-Phase Chromatographic Separations
The choice between reversed-phase (RP) and normal-phase (NP) chromatography depends on the sample matrix and the specific analytical goal.
Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of benzoic acid derivatives due to its compatibility with aqueous and organic-soluble samples. sigmaaldrich.com In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. sigmaaldrich.comlibretexts.org For this compound, a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed as the mobile phase. libretexts.orgchromatographyonline.com To ensure the compound is in its non-ionized, more retained form, the pH of the mobile phase is often adjusted to be about 2 pH units below the pKa of the carboxylic acid group. chromatographyonline.combiotage.com This is commonly achieved by adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase. chromatographyonline.combiotage.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate the target compound from impurities with a wide range of polarities. libretexts.org
Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) is used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate). libretexts.org This mode can be advantageous for separating isomers or when the sample is dissolved in a nonpolar organic solvent. google.com For this compound, NP-HPLC could be particularly useful for resolving it from its positional isomers, such as 5-bromo-2-propylbenzoic acid, which may be present as byproducts in its synthesis. google.com
A comparison of typical starting conditions for RP- and NP-HPLC for the analysis of this compound is presented in Table 1.
Table 1: Comparison of Typical HPLC Starting Conditions
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, 5 µm | Silica, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol |
| Elution Mode | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, this compound typically requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable form. sigmaaldrich.cn
Common derivatization reagents for carboxylic acids include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the carboxylic acid to its corresponding tert-butyldimethylsilyl (TBDMS) ester. sigmaaldrich.cnsigmaaldrich.com The resulting derivative is more volatile and exhibits characteristic fragmentation patterns in the mass spectrometer, aiding in its identification and quantification. sigmaaldrich.cn
The electron impact (EI) mass spectrum of the TBDMS derivative of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of various groups. sigmaaldrich.cn Analysis of the reaction mixture by GC-MS after derivatization can provide a comprehensive profile of reactants, products, and byproducts. researchgate.net
Table 2: Hypothetical GC-MS Data for TBDMS-derivatized this compound
| Parameter | Value |
| Derivatization Reagent | MTBSTFA |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (70 eV) |
| Expected m/z values | M+•, [M-15]+, [M-57]+ |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like benzoic acid derivatives. nih.govnih.govresearchgate.net In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. nih.gov
For the analysis of this compound, which is an anion at neutral or basic pH, a BGE with a pH above its pKa would be used. nih.gov The separation is based on the differences in the electrophoretic mobilities of the analytes. The use of additives in the BGE, such as cyclodextrins, can enhance the separation of isomers. researchgate.net CE methods are known for their high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov
Table 3: Illustrative Capillary Electrophoresis Conditions
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM borate (B1201080) buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method of measurement that allows for the direct quantification of a substance without the need for a chemically identical calibration standard. bipm.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the quantitative analysis of this compound, a known amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of an internal standard (IS) of high purity. bwise.kr The concentration of the analyte is then determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard. Benzoic acid itself is often used as a certified reference material for qNMR. bwise.krbipm.orgnist.gov
Key considerations for accurate qNMR include ensuring complete dissolution of both the analyte and the internal standard, selecting non-overlapping signals for integration, and using appropriate acquisition parameters to ensure full relaxation of the nuclei between scans.
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Complex Sample Analysis in Research Contexts
The quantification of this compound in complex biological and environmental matrices presents significant analytical challenges due to potential interferences and the need for high sensitivity and selectivity. Hyphenated analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), have emerged as the gold standard for such demanding research applications. These methods offer the necessary specificity and low detection limits to accurately measure trace amounts of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The methodology involves chromatographic separation of the analyte from the sample matrix, followed by its ionization and subsequent mass analysis for detection and quantification.
Sample Preparation: The initial step in the analysis of complex samples is the extraction of this compound from the matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, a protocol for the analysis of a related compound, 2-(2-hydroxypropanamido)benzoic acid in rat plasma, utilized LLE with ethyl acetate. nih.gov Similarly, for haloacetic acids in water, SPE with a C18 stationary phase has been effectively used for preconcentration and cleanup. researchgate.net
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for the separation. A C18 column is a common choice, although for isomers of substituted benzoic acids, other stationary phases like biphenyl (B1667301) have been used to achieve better separation. vu.edu.au The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid, such as formic acid, to ensure the analyte is in its protonated form for better retention and peak shape. vu.edu.aunih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for acidic compounds like this compound, as it readily forms the [M-H]⁻ ion. nih.govcranfield.ac.uk Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the deprotonated molecule) and its fragmentation to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing the likelihood of interference from other compounds in the matrix. nih.gov
A hypothetical LC-MS/MS method for the quantification of this compound is detailed in the table below, based on established methods for similar analytes. nih.govvu.edu.aunih.govcranfield.ac.uk
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| Sample Preparation | Solid-Phase Extraction (C18 cartridge) |
| LC System | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ | m/z 257/259 |
| Product Ion | To be determined experimentally |
| Linear Range | 0.1 - 100 ng/mL |
| LOD | ~0.05 ng/mL |
| LOQ | ~0.1 ng/mL |
Note: The precursor ion shows two peaks with a ~1:1 ratio due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For compounds that are volatile or can be made volatile, GC-MS/MS offers excellent chromatographic resolution and sensitivity. Since this compound has a carboxylic acid group, derivatization is required to increase its volatility and thermal stability for GC analysis.
Derivatization: The most common derivatization technique for carboxylic acids is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. peerj.com Another approach is methylation to form the corresponding methyl ester. nih.gov
Chromatographic Separation: A non-polar or semi-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically used for the separation of the derivatized analyte. nih.gov The temperature program is optimized to ensure good separation from other components in the sample extract.
Mass Spectrometric Detection: Electron Ionization (EI) is the standard ionization technique in GC-MS. The derivatized this compound will fragment in a characteristic pattern. In a tandem MS/MS experiment, a specific precursor ion from this pattern is selected and fragmented further to a product ion for highly selective detection in MRM mode. This approach is crucial for distinguishing the analyte from co-eluting matrix components.
A hypothetical GC-MS/MS method for the quantification of this compound is outlined in the table below, drawing on methodologies for related compounds. peerj.comnih.gov
Table 2: Hypothetical GC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| Derivatization | Silylation with BSTFA |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (1 min), ramp to 300 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Precursor Ion | To be determined for the TMS derivative |
| Product Ion | To be determined for the TMS derivative |
| Linear Range | 0.5 - 200 ng/mL |
| LOD | ~0.2 ng/mL |
| LOQ | ~0.5 ng/mL |
The selection between LC-MS/MS and GC-MS/MS often depends on the nature of the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS generally involves simpler sample preparation as derivatization is not always necessary, while GC-MS/MS can offer superior chromatographic separation for complex mixtures of isomers. Both techniques provide the high degree of selectivity and sensitivity required for research-oriented quantification of this compound in challenging sample types.
Future Research Directions and Unexplored Avenues for 3 Bromo 2 Propylbenzoic Acid
Design and Synthesis of Advanced Analogs with Tunable Properties
A primary avenue for future research lies in the rational design and synthesis of advanced analogs of 3-bromo-2-propylbenzoic acid. By systematically modifying its molecular structure, researchers can aim to fine-tune its physicochemical and biological properties for a range of applications. Key areas of exploration include modifications of the alkyl chain, alterations to the aromatic ring substitution, and derivatization of the carboxylic acid group.
The propyl group at the 2-position offers a site for introducing further functionality. For instance, the incorporation of hydroxyl or amino groups could enhance solubility and provide new points for chemical conjugation. Branching of the alkyl chain could be explored to modulate steric hindrance and impact intermolecular interactions.
The bromine atom at the 3-position is a key feature, influencing the electronic properties of the aromatic ring and serving as a handle for cross-coupling reactions. The synthesis of analogs with alternative halogen substitutions (e.g., chlorine or iodine) could provide insights into structure-activity relationships. Furthermore, the introduction of additional substituents on the aromatic ring, such as nitro or methoxy (B1213986) groups, could further tailor the molecule's electronic and steric profile.
Derivatization of the carboxylic acid to form esters, amides, or other functional groups is a well-established strategy for modifying the properties of benzoic acids. mdpi.com These modifications can impact factors such as membrane permeability and interaction with biological targets.
| Potential Analog | Modification Strategy | Potential Tunable Property |
| 3-Bromo-2-(3-hydroxypropyl)benzoic acid | Hydroxylation of the propyl chain | Increased hydrophilicity, potential for further functionalization |
| 3-Chloro-2-propylbenzoic acid | Halogen exchange | Altered reactivity and electronic properties |
| 3-Bromo-2-propylbenzamide | Amidation of the carboxylic acid | Modified biological activity and hydrogen bonding capabilities |
| 3-Bromo-4-nitro-2-propylbenzoic acid | Nitration of the aromatic ring | Enhanced electrophilicity, potential for new reaction pathways |
Exploration of Novel Reaction Pathways and Catalytic Transformations
The development of novel synthetic routes and the application of modern catalytic methods to this compound are crucial for expanding its utility. While traditional methods for the synthesis of substituted benzoic acids exist, contemporary research is focused on more efficient, selective, and sustainable approaches.
A significant area of interest is the catalytic C-H functionalization of the aromatic ring and the alkyl side chain. nih.govresearchgate.netnih.govacs.orgrsc.org Transition-metal catalyzed reactions could enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.govresearchgate.netnih.govrsc.org For example, palladium-catalyzed C-H activation could be explored to introduce aryl or vinyl groups at specific positions on the benzene (B151609) ring. nih.govnih.gov
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future research could focus on optimizing these reactions for this compound to create a diverse library of derivatives with applications in medicinal chemistry and materials science.
Furthermore, exploring photocatalytic and electrocatalytic transformations could open up new reaction pathways that are not accessible through traditional thermal methods. These techniques often proceed under mild conditions and can offer unique selectivity.
Integration into Advanced Functional Materials and Nanotechnology
The unique structural features of this compound make it a promising candidate for integration into advanced functional materials and nanotechnology. The aromatic core, combined with the reactive handles of the bromine atom and carboxylic acid, allows for its use as a building block in the synthesis of polymers, metal-organic frameworks (MOFs), and functionalized nanoparticles.
In the realm of polymer science, this compound could be used as a monomer to create novel polymers with tailored properties. The bromine atom could be leveraged for post-polymerization modification, allowing for the introduction of a wide range of functional groups.
In nanotechnology, the carboxylic acid group can act as a capping agent or linker for the surface functionalization of nanoparticles, such as gold or iron oxide nanoparticles. rsc.org This could be used to impart specific properties to the nanoparticles, such as improved stability or targeted delivery capabilities. The brominated aromatic ring could also influence the electronic properties of these nanomaterials.
The potential for this compound to act as an inhibitor in atomic layer deposition (ALD) processes could also be an interesting avenue for future research, similar to studies conducted on other benzoic acid derivatives. mdpi.com
Application in Green Chemistry and Sustainable Synthesis Technologies
Future research on this compound should prioritize the development of green and sustainable synthetic methodologies. This aligns with the broader goals of the chemical industry to reduce environmental impact and improve process efficiency. rsc.orgsciepub.commdpi.combrazilianjournals.com.brijisrt.com
The use of biocatalysis and chemoenzymatic approaches for the synthesis of this compound and its derivatives is a particularly promising area. sciepub.com Enzymes can offer high selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents.
Solvent-free reaction conditions or the use of greener solvents, such as water or supercritical CO2, should be explored. Microwave-assisted and sonochemical methods can also contribute to more sustainable syntheses by reducing reaction times and energy consumption.
The development of catalytic systems that are recyclable and based on earth-abundant metals would further enhance the sustainability of synthetic processes involving this compound.
| Green Chemistry Approach | Application to this compound | Potential Benefits |
| Biocatalysis | Enzymatic halogenation or oxidation steps in the synthesis. | High selectivity, mild reaction conditions, reduced waste. |
| Use of Green Solvents | Performing reactions in water or supercritical CO2. | Reduced environmental impact, improved safety. |
| Microwave-Assisted Synthesis | Accelerating reaction rates for derivatization. | Shorter reaction times, lower energy consumption. |
| Recyclable Catalysts | Development of heterogeneous catalysts for cross-coupling reactions. | Reduced catalyst waste and cost. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level (Non-Clinical)
While clinical applications are beyond the scope of this discussion, non-clinical studies to understand the fundamental biological interactions of this compound and its analogs are a vital area for future research. fda.govtoxicology.orgfda.gov Such studies can provide valuable insights into its potential as a tool compound in chemical biology or as a lead structure for the development of new bioactive molecules.
Investigating the interactions of this compound with specific proteins and enzymes can help to elucidate its mechanism of action at a molecular level. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about these interactions.
Computational modeling and molecular docking studies can be employed to predict the binding of this compound and its derivatives to various biological targets, guiding the design of more potent and selective analogs. nih.gov
Understanding the structure-activity relationships of a series of analogs can provide crucial information on how modifications to the molecule affect its biological activity. This knowledge is essential for the rational design of new compounds with desired properties.
Development of Chemoenzymatic or Biocatalytic Routes to this compound
The synthesis of this compound itself presents an opportunity for the application of green and sustainable chemistry. Chemoenzymatic and biocatalytic routes could offer significant advantages over traditional chemical synthesis. researchgate.netnih.govnih.gov
One promising approach is the use of halogenating enzymes, such as flavin-dependent halogenases, to selectively introduce the bromine atom onto a 2-propylbenzoic acid precursor. nih.govresearchgate.netnih.govmdpi.com These enzymes can exhibit high regioselectivity, which can be difficult to achieve with conventional chemical methods. nih.govresearchgate.netnih.govmdpi.com
Another avenue is the use of oxidoreductases to synthesize the benzoic acid moiety from a suitable precursor. Biocatalytic oxidation reactions can be highly efficient and avoid the use of harsh oxidizing agents.
The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, could provide a highly efficient and streamlined synthesis of this compound.
The exploration of these future research directions will be instrumental in unlocking the full scientific and technological potential of this compound, paving the way for its application in a diverse range of fields.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-propylbenzoic acid, considering regioselectivity challenges in bromination?
- Methodological Answer : Bromination of substituted benzoic acids often faces regioselectivity issues due to competing electronic and steric effects. For this compound, a two-step approach is recommended:
Propyl Group Introduction : Alkylating 2-hydroxybenzoic acid via Friedel-Crafts acylation or Grignard addition, followed by reduction to install the propyl group.
Bromination : Use electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in DCM) under controlled conditions to target the 3-position. Computational tools (DFT) can predict reactive sites by analyzing electron density maps .
Alternative methods include flow chemistry for precise control over reaction parameters, as demonstrated for structurally similar x-Bromo-2-formylbenzoic acids .
Q. How should researchers characterize the crystalline structure of this compound to confirm molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and twinning corrections. Key steps:
- Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/water).
- Collect high-resolution data (≤ 0.8 Å) to resolve positional disorder in the propyl chain.
- Validate against spectroscopic data (¹H/¹³C NMR) to ensure consistency between solution and solid-state structures .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound under various storage conditions?
- Methodological Answer :
- Purity Analysis : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with GC-MS to detect volatile impurities. Purity thresholds should exceed 98% (HPLC area%) for research-grade material .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC and FTIR. Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and charge distribution. Key applications:
- Reactivity Prediction : Calculate Fukui indices to identify electrophilic centers. The bromine atom in this compound shows high electrophilicity, favoring SNAr reactions with amines or thiols.
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts. Polar aprotic solvents (e.g., DMSO) enhance leaving-group dissociation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for brominated benzoic acid derivatives?
- Methodological Answer :
- NMR-XRD Cross-Validation : For discrepancies in substituent geometry (e.g., propyl chain conformation), compare NOESY/ROESY correlations with XRD torsion angles. Dynamic effects in solution (e.g., rotational freedom) may explain differences.
- Solid-State NMR : Use ¹³C CP/MAS to bridge solution and crystal data. For example, crystallographic disorder in the propyl group may not manifest in solution NMR .
Q. How to design kinetic studies to elucidate the degradation pathways of this compound under acidic conditions?
- Methodological Answer :
- Experimental Setup : Perform pH-dependent degradation (pH 1–7, 37°C) with LC-MS monitoring. Quench aliquots at intervals (0, 24, 48 hrs) and quantify parent compound and degradants.
- Mechanistic Probes : Isotope labeling (e.g., D₂O for hydrolysis studies) and trapping agents (e.g., TEMPO for radical pathways). For acid-catalyzed hydrolysis, propose a carbocation intermediate via Eyring plot analysis (Δ‡H and Δ‡S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
